molecular formula C16H17FN4O B12233713 3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide

3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide

Cat. No.: B12233713
M. Wt: 300.33 g/mol
InChI Key: KOGBJTFLEDUCGN-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl group can be introduced through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be attached to the azetidinyl intermediate through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17FN4O

Molecular Weight

300.33 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(1-pyrazin-2-ylazetidin-3-yl)propanamide

InChI

InChI=1S/C16H17FN4O/c17-14-4-2-1-3-12(14)5-6-16(22)20-13-10-21(11-13)15-9-18-7-8-19-15/h1-4,7-9,13H,5-6,10-11H2,(H,20,22)

InChI Key

KOGBJTFLEDUCGN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)CCC3=CC=CC=C3F

Origin of Product

United States

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